molecular formula C13H16FNO2 B2501090 1-(4-fluorobenzoyl)-4-methoxypiperidine CAS No. 1179879-59-4

1-(4-fluorobenzoyl)-4-methoxypiperidine

Cat. No.: B2501090
CAS No.: 1179879-59-4
M. Wt: 237.274
InChI Key: NPIBNIWWYOBBTQ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-4-methoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-fluorobenzoyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-4-methoxypiperidine typically involves the following steps:

    Friedel-Crafts Acylation: The piperidine ring is acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol and a suitable base like sodium methoxide (NaOCH₃).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzoyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of 1-(4-fluorobenzoyl)-4-piperidone.

    Reduction: Formation of 1-(4-fluorobenzoyl)-4-hydroxypiperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorobenzoyl)-4-methoxypiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of advanced materials with specific properties such as high thermal stability and low dielectric constants.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-4-methoxypiperidine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzoyl)piperidine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-Methoxypiperidine: Lacks the fluorobenzoyl group, resulting in different chemical properties and applications.

    1-(4-Fluorobenzoyl)-4-hydroxypiperidine:

Uniqueness

1-(4-Fluorobenzoyl)-4-methoxypiperidine is unique due to the presence of both the fluorobenzoyl and methoxy groups, which confer specific chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-fluorophenyl)-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-17-12-6-8-15(9-7-12)13(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIBNIWWYOBBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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